Pseudococaine

Description

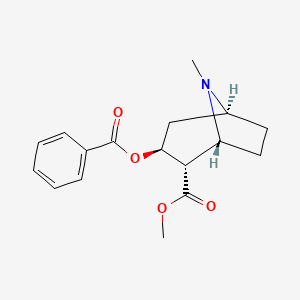

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2S,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUCINDJVBIVPJ-XGUBFFRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858949 | |

| Record name | (+)-Pseudococaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-73-9 | |

| Record name | Pseudococaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Pseudococaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277EEP3RJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Stereoisomer: A Technical History of Pseudococaine's Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The history of pseudococaine is intrinsically linked to the pioneering era of alkaloid chemistry and the elucidation of the complex stereochemistry of cocaine. This technical guide provides an in-depth exploration of the discovery of this compound, tracing its origins from the initial isolation of cocaine to its synthesis and characterization as a distinct stereoisomer. Detailed experimental methodologies from seminal works, comparative physicochemical and pharmacological data, and analytical separation techniques are presented to offer a comprehensive resource for researchers in pharmacology, medicinal chemistry, and forensic science.

Introduction: The Dawn of Cocaine Chemistry

The story of this compound begins with the isolation of its parent compound, cocaine, from the leaves of the coca plant (Erythroxylum coca). In 1855, German chemist Friedrich Gaedcke first isolated the active alkaloid, which he named "erythroxyline." This was followed by Albert Niemann's purification and detailed description of the crystalline compound in 1860, to which he gave the name "cocaine."

The late 19th and early 20th centuries were marked by intense efforts to determine the chemical structure of this potent anesthetic and stimulant. The culmination of this work came from the laboratory of Richard Willstätter, a German organic chemist who would later receive the Nobel Prize in Chemistry. In 1898, Willstätter successfully elucidated the complex bicyclic structure of cocaine, a tropane alkaloid.[1] This groundbreaking work paved the way for its first total synthesis and, consequently, the discovery of its stereoisomers.

The Emergence of this compound: A Tale of Stereoisomerism

Richard Willstätter, in collaboration with his students, embarked on the ambitious task of the total synthesis of cocaine. This endeavor, a landmark in organic chemistry, not only confirmed the structure of cocaine but also led to the isolation and characterization of its diastereomers.[2][3]

The key precursor in Willstätter's synthesis was 2-carbomethoxytropinone (2-CMT). The reduction of the keto group at the C-3 position of 2-CMT was a critical step. Willstätter discovered that this reduction did not yield a single product but a mixture of two epimeric alcohols: ecgonine methyl ester and pseudoecgonine methyl ester.

Subsequent benzoylation of this mixture of epimeric esters yielded both cocaine and a new isomer, which was named This compound . This discovery was a direct consequence of the stereochemical complexity of the cocaine molecule, which possesses four chiral centers, allowing for the existence of several stereoisomers. The definitive elucidation of the three-dimensional structures of cocaine and its diastereomers, including this compound, was later accomplished by S. P. Findlay in 1954 through meticulous chemical degradation and stereochemical analysis.[4]

Physicochemical and Pharmacological Differentiation

This compound, while structurally very similar to cocaine, exhibits distinct physicochemical and pharmacological properties. These differences arise from the different spatial arrangement of the carbomethoxy group at the C-2 position of the tropane ring.

Comparative Physicochemical Properties

The stereochemical variance between cocaine and its isomers results in different physical properties, which are crucial for their separation and identification.

| Property | (-)-Cocaine | (+)-Pseudococaine |

| Melting Point (°C) | 98 | 46-47 |

| [α]D (c=1, CHCl3) | -16° | +49° |

| pKa | 8.6 | Not widely reported |

| Solubility (Water) | Slightly soluble | Slightly soluble |

| Solubility (Organic Solvents) | Soluble in chloroform, ether | Soluble in chloroform, ether |

Note: Data compiled from various sources. Exact values may vary slightly depending on the experimental conditions.

Comparative Pharmacological Profile

The primary mechanism of action of cocaine is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT), which leads to increased levels of dopamine in the synaptic cleft and produces its characteristic stimulant and reinforcing effects. This compound and other isomers also interact with these transporters, but with significantly different affinities and potencies.

| Target | (-)-Cocaine (Ki, nM) | (+)-Pseudococaine (Ki, nM) |

| Dopamine Transporter (DAT) | ~100 - 400 | >10,000 |

| Serotonin Transporter (SERT) | ~200 - 800 | >10,000 |

| Norepinephrine Transporter (NET) | ~500 - 2000 | >10,000 |

Note: Ki values are approximate and can vary based on the assay conditions and radioligand used. The data clearly indicates that (+)-pseudococaine has a significantly lower affinity for all three monoamine transporters compared to (-)-cocaine.

This marked difference in binding affinity translates to a distinct pharmacological profile. While (-)-cocaine is a potent central nervous system stimulant, (+)-pseudococaine is reported to be significantly less active as a stimulant. However, some studies have indicated that this compound may possess more potent convulsant properties than cocaine.

Experimental Protocols

The following sections provide an overview of the classical and modern experimental procedures for the synthesis, separation, and analysis of this compound.

Synthesis of 2-Carbomethoxytropinone (2-CMT)

The synthesis of the key intermediate, 2-CMT, is a crucial first step. A common method is the Robinson-Schöpf condensation.

Materials:

-

Succindialdehyde

-

Methylamine hydrochloride

-

Monomethyl ester of acetonedicarboxylic acid

-

Citrate buffer (pH ~5)

Procedure:

-

Succindialdehyde is prepared by the hydrolysis of 2,5-dimethoxytetrahydrofuran in dilute sulfuric acid.

-

The monomethyl ester of acetonedicarboxylic acid is prepared by the reaction of acetonedicarboxylic acid with methanol.

-

In a buffered aqueous solution (pH ~5), succindialdehyde, methylamine hydrochloride, and the monomethyl ester of acetonedicarboxylic acid are combined and stirred at room temperature for several days.

-

The reaction mixture is made alkaline and extracted with an organic solvent (e.g., chloroform or ether).

-

The organic extracts are dried and the solvent is evaporated to yield crude 2-CMT, which can be purified by crystallization or distillation.

Reduction of 2-CMT and Benzoylation

Materials:

-

2-Carbomethoxytropinone (2-CMT)

-

Sodium amalgam (or other reducing agents like sodium borohydride)

-

Benzoyl chloride

-

Pyridine (or another suitable base)

-

Solvents (e.g., ethanol, chloroform)

Procedure:

-

Reduction: 2-CMT is dissolved in a suitable solvent (e.g., ethanol) and cooled in an ice bath. Sodium amalgam is added portion-wise with stirring. The reaction is monitored until the starting material is consumed.

-

Work-up: The reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue, containing a mixture of ecgonine methyl ester and pseudoecgonine methyl ester, is dissolved in water, made alkaline, and extracted with chloroform.

-

Benzoylation: The chloroform extract containing the mixture of epimeric esters is dried and the solvent evaporated. The residue is dissolved in pyridine, and benzoyl chloride is added dropwise with cooling. The reaction mixture is stirred for several hours.

-

Isolation: The reaction mixture is poured into dilute acid and extracted with ether to remove excess benzoyl chloride. The aqueous layer is then made alkaline and extracted with ether or chloroform. This extract contains a mixture of cocaine and this compound.

Separation of Cocaine and this compound

The separation of the diastereomers cocaine and this compound can be achieved by fractional crystallization of their salts or by chromatographic methods.

Fractional Crystallization: The mixture of cocaine and this compound free bases is dissolved in a suitable solvent (e.g., acetone or ethanol), and an acid (e.g., hydrochloric acid or tartaric acid) is added to form the corresponding salts. Due to their different solubilities, the salts can be separated by careful, repeated crystallization.

Chromatographic Separation (HPLC): High-performance liquid chromatography is a highly effective method for the separation of cocaine and its diastereomers.

-

Column: A chiral stationary phase (CSP) column is often required for the separation of all stereoisomers. For diastereomers, a standard reversed-phase C18 column can sometimes provide separation.

-

Mobile Phase: A typical mobile phase for reversed-phase separation consists of a mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate buffer) at a controlled pH. For normal-phase chromatography on a chiral column, a mixture of hexane and an alcohol like isopropanol or ethanol, often with a small amount of an amine modifier like diethylamine, is used.

-

Detection: UV detection at a wavelength of approximately 230 nm is commonly employed.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification of cocaine and its isomers. Under electron ionization (EI), these compounds produce characteristic fragmentation patterns.

-

Cocaine: Key fragments include m/z 303 (M+), 182 (base peak), 122, 105, 82, and 77.

-

This compound: The mass spectrum is similar to that of cocaine, but with different relative intensities of key fragment ions. Notably, the ratio of the ion at m/z 94 to m/z 96 can be used to differentiate between some of the isomers.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of cocaine and its isomers. The different stereochemistry of this compound results in distinct chemical shifts for the protons and carbons, particularly those around the C-2 and C-3 positions of the tropane ring.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The hydrochloride salts of cocaine and this compound show characteristic absorptions for the carbonyl (C=O) stretches of the ester groups (around 1700-1750 cm⁻¹) and the N-H stretch of the protonated amine (a broad band around 2400-2800 cm⁻¹).[7][8]

Conclusion

The discovery of this compound was a pivotal moment in the history of cocaine chemistry, highlighting the importance of stereoisomerism in determining the properties of a molecule. From its genesis in the foundational work of Richard Willstätter to its detailed stereochemical elucidation by S. P. Findlay, the study of this compound has provided valuable insights into the structure-activity relationships of tropane alkaloids. For modern researchers, a thorough understanding of the history, synthesis, and distinct properties of this compound is essential for the development of novel therapeutics, the interpretation of pharmacological data, and the advancement of forensic analysis. This technical guide serves as a foundational resource to aid in these endeavors.

References

- 1. helixchrom.com [helixchrom.com]

- 2. synarchive.com [synarchive.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. dl.astm.org [dl.astm.org]

- 5. Expert Algorithm for Substance Identification Using Mass Spectrometry: Statistical Foundations in Unimolecular Reaction Rate Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cocaine Diastereoisomers - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Stereochemistry and configuration of Pseudococaine.

An In-depth Technical Guide on the Stereochemistry and Configuration of Pseudococaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a diastereoisomer of naturally occurring (-)-cocaine, presents a compelling case study in the principles of stereochemistry and their profound impact on pharmacological activity. This technical guide provides a detailed examination of the stereochemical configuration of this compound, its synthesis from l-cocaine, and its distinct physicochemical and pharmacological profiles. By altering the spatial arrangement of the carbomethoxy group at the C-2 position of the tropane ring, the molecule's interaction with biological targets, primarily the monoamine transporters, is significantly modified. This document summarizes key quantitative data, outlines relevant experimental protocols, and uses visualizations to clarify the structural and functional relationships between cocaine and this compound, offering valuable insights for neuropharmacology and medicinal chemistry.

Introduction to Cocaine Stereoisomerism

The cocaine molecule (benzoylmethylecgonine) is a complex tropane alkaloid possessing four chiral carbon atoms: C-1, C-2, C-3, and C-5.[1] While this would theoretically allow for 16 stereoisomers, steric constraints within the 8-azabicyclo[3.2.1]octane ring system limit the number of stable isomers to eight.[1][2] These eight isomers exist as four pairs of enantiomers. The naturally occurring and psychoactive form is (-)-cocaine.

This compound is the C-2 epimer of cocaine, meaning it differs only in the three-dimensional orientation of the carbomethoxy group at the second carbon position. This seemingly minor structural alteration leads to dramatic differences in the molecule's stability and biological activity.[3] Understanding the stereochemistry of this compound is therefore critical for elucidating the structure-activity relationships (SAR) that govern ligand binding to the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Stereochemistry and Configuration

The defining structural difference between cocaine and this compound lies at the C-2 position. In cocaine, the carbomethoxy group is in an axial orientation relative to the tropane ring's piperidine chair conformation. In this compound, this group occupies a more sterically favorable equatorial position. This change in configuration significantly alters the overall shape of the molecule. Theoretical studies using density functional theory (DFT) have shown that S-pseudococaine is the most energetically favorable stereoisomer in the gas phase, even more so than the naturally occurring R-cocaine.[4]

The relationships between the four primary diastereoisomers of cocaine are summarized below:

-

Cocaine and this compound are C-2 epimers.

-

Cocaine and Allococaine are C-3 epimers.

-

This compound and Allothis compound are C-3 epimers.

-

Allococaine and Allothis compound are C-2 epimers.

Data Presentation: Physicochemical and Pharmacological Properties

The change in stereochemistry from cocaine to this compound results in measurable differences in physical properties and a drastic reduction in pharmacological potency.

Physicochemical Data

The different spatial arrangements of the isomers affect their crystal packing and physical characteristics, such as melting point.

| Compound | Form | Melting Point (°C) |

| (-)-Cocaine | Free Base | 96 - 98 |

| d-Pseudococaine | Free Base | 45 - 47 |

| (-)-Cocaine HCl | Salt | 197 |

| d-Pseudococaine HCl | Salt | 204 - 205 |

| Table 1: Comparison of melting points for cocaine and this compound free bases and their hydrochloride salts. |

Pharmacological Data

The primary mechanism of action for cocaine is the inhibition of monoamine reuptake. The stereoselectivity of the cocaine binding site at the dopamine transporter is well-documented.[5] this compound exhibits a significantly lower binding affinity for DAT, NET, and SERT compared to (-)-cocaine.

| Compound | Target | Ki (nM) | Potency vs. (-)-Cocaine |

| (-)-Cocaine | hDAT | 230 | 1x |

| hNET | 480 | 1x | |

| hSERT | 740 | 1x | |

| (+)-Pseudococaine | hDAT | 13,800 - 138,000 | ~1/60th - 1/600th |

| hNET | Significantly Reduced | Not Quantified | |

| hSERT | Significantly Reduced | Not Quantified | |

| Table 2: Comparative binding affinities (Ki) of (-)-cocaine and (+)-pseudococaine at human (h) monoamine transporters. Cocaine Ki values are representative.[2] this compound Ki range is estimated based on the reported 60- to 600-fold reduction in potency relative to (-)-cocaine for inhibition of [³H]WIN 35,428 binding to DAT.[5] Affinities at NET and SERT are also significantly reduced. |

Experimental Protocols

Synthesis of d-Pseudococaine from l-Cocaine

d-Pseudococaine can be prepared from naturally occurring l-cocaine via a base-catalyzed epimerization process.[6] This procedure epimerizes the carbomethoxy group at C-2 to the more stable equatorial position and also transesterifies the C-3 benzoate ester. The benzoate group is then regenerated.[1][6]

Methodology:

-

Epimerization and Transesterification: l-Cocaine free base is dissolved in a solution of sodium metal in absolute methanol. The mixture is refluxed for several hours. This reaction achieves two transformations: the C-2 carbomethoxy group epimerizes from axial to equatorial, and the C-3 benzoate ester is transesterified, yielding pseudoecgonine methyl ester.

-

Isolation: After the reaction, the mixture is neutralized with hydrochloric acid, and the methanol is removed under reduced pressure. The resulting residue is extracted with chloroform to remove any unreacted starting material.

-

Regeneration of Benzoate Ester: The aqueous solution containing pseudoecgonine methyl ester hydrochloride is made basic with ammonium hydroxide and then treated with benzoyl chloride. The mixture is stirred vigorously for approximately one hour.

-

Purification: The resulting d-pseudococaine is extracted from the aqueous solution using diethyl ether. The ether extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude d-pseudococaine free base.

-

Salt Formation (Optional): For conversion to the hydrochloride salt, the free base is dissolved in dry ether, and a solution of HCl gas in ether is added to precipitate d-pseudococaine hydrochloride, which can be collected by filtration.

Analytical Differentiation by HPLC

High-Performance Liquid Chromatography (HPLC) is a robust method for separating and differentiating the four main cocaine diastereoisomers.

Methodology:

-

System: A standard HPLC system equipped with a UV detector.

-

Column: Reverse-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer. One reported system uses 30% acetonitrile and 70% 0.05M phosphate buffer at a pH of 5.0.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV detection at 220 nm or 280 nm.

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered prior to injection.

-

Expected Results: Under these conditions, the diastereoisomers will have distinct retention times, allowing for their separation and identification. This compound generally elutes later than cocaine.

Structure-Activity Relationship at the Dopamine Transporter

The significant drop in binding affinity from cocaine to this compound underscores the precise structural requirements of the DAT binding pocket. The binding site is thought to be a deeply buried pocket between transmembrane segments 1, 3, 6, and 8 of the transporter. The interaction is stabilized by a salt bridge between the protonated tropane nitrogen and an aspartate residue (Asp79) and various hydrophobic interactions.

The axial configuration of the C-2 carbomethoxy group in (-)-cocaine is optimal for fitting into this pocket. When this group is moved to the equatorial position, as in this compound, it introduces a steric clash that prevents the molecule from achieving the ideal conformation for high-affinity binding. This disruption weakens the overall interaction with the transporter, leading to a much higher Ki value and significantly reduced potency as a dopamine reuptake inhibitor.

Conclusion

This compound serves as an exemplary model for demonstrating the critical role of stereochemistry in pharmacology. The epimerization at the C-2 position, converting cocaine to this compound, results in a molecule that is energetically more stable but pharmacologically far less potent. The equatorial orientation of the carbomethoxy group hinders effective binding to the monoamine transporters, particularly the DAT, leading to a 60- to 600-fold reduction in binding affinity. This detailed understanding of this compound's configuration and its resulting structure-activity relationship provides an invaluable tool for researchers in the fields of neuroscience and drug design, aiding in the development of novel therapeutics and a deeper comprehension of transporter-ligand interactions.

References

- 1. Activities of the enantiomers of cocaine and some related compounds as substrates and inhibitors of plasma butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and ligand binding of cocaine isomers at the cocaine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Stereoisomer: A Technical Guide to the Mechanism of Action of Pseudococaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudococaine, a naturally occurring stereoisomer of cocaine, presents a compelling case study in the structure-activity relationships of tropane alkaloids. While sharing the same molecular formula and core structure as its more notorious counterpart, the nuanced differences in its three-dimensional arrangement profoundly alter its pharmacological profile. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its interaction with monoamine transporters and the downstream signaling cascades it elicits. By presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of this unique psychoactive compound.

Core Mechanism: Interaction with Monoamine Transporters

The primary mechanism of action for this compound, much like cocaine, involves the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] By binding to these transporters, this compound blocks the reuptake of their respective neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft, leading to an accumulation of these signaling molecules and enhanced neurotransmission.

However, the stereochemical configuration of this compound at the C-2 position of the tropane ring results in a significantly lower binding affinity and inhibitory potency for these transporters compared to cocaine.[1] This reduced potency is a key determinant of its distinct pharmacological effects.

Quantitative Analysis of Transporter Inhibition

The inhibitory potency of this compound at the monoamine transporters is quantified through in vitro uptake assays, which measure the concentration of the compound required to inhibit 50% of the transporter's activity (IC50). While specific IC50 values for this compound can vary depending on the experimental conditions, the general trend indicates a weaker inhibition compared to cocaine.

| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |

| Cocaine | 230 - 490 | 480 - 740 | 740 - 2410 |

| This compound | Data not consistently available in literature | Data not consistently available in literature | Data not consistently available in literature |

Note: The IC50 values for cocaine are presented as a range found in the literature to reflect experimental variability.[2] Specific quantitative data for this compound remains elusive in readily available scientific literature, highlighting a significant gap in the comprehensive understanding of its pharmacology.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a standard method for determining the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Objective: To quantify the affinity of this compound for monoamine transporters by measuring its ability to displace a specific radioligand.

Materials:

-

Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter.

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

-

This compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known inhibitor like 10 µM GBR 12909 for DAT).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-50 µg per well.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 100 µL membrane preparation + 50 µL radioligand + 50 µL assay buffer.

-

Non-specific Binding: 100 µL membrane preparation + 50 µL radioligand + 50 µL non-specific binding control.

-

Displacement: 100 µL membrane preparation + 50 µL radioligand + 50 µL of varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the displacement curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram:

Synaptosomal Monoamine Uptake Assay

This protocol describes a method to measure the functional inhibition of monoamine transporters by this compound in synaptosomes.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine, norepinephrine, and serotonin uptake into synaptosomes.

Materials:

-

Fresh or frozen brain tissue (e.g., rat striatum for DAT, hippocampus for SERT, cortex for NET).

-

Homogenization buffer (e.g., 0.32 M sucrose).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

This compound hydrochloride.

-

Selective uptake inhibitors for non-specific control (e.g., 10 µM GBR 12909 for DAT).

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

-

Cell harvester.

Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.

-

Protein Quantification: Determine the protein concentration of the synaptosomal preparation using a standard protein assay.

-

Uptake Assay: In a 96-well plate, pre-incubate the synaptosomes (typically 50-100 µg of protein) with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate Uptake: Initiate the uptake reaction by adding the radiolabeled neurotransmitter at a concentration near its Km value.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate Uptake: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold KRH buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake. Determine the IC50 value of this compound from the concentration-response curve.

Workflow Diagram:

Downstream Signaling Pathways

The inhibition of monoamine transporters by this compound is expected to trigger downstream signaling cascades similar to those activated by cocaine, albeit with potentially lower magnitude due to its reduced potency. These pathways are complex and can lead to both short-term and long-term neuroadaptations. Based on the well-established effects of elevated extracellular dopamine, two key signaling pathways are likely to be modulated by this compound: the cAMP/PKA pathway and the ERK/MAPK pathway.

cAMP/PKA Signaling Pathway

Increased synaptic dopamine resulting from DAT inhibition by this compound would lead to the stimulation of dopamine D1-like receptors. These Gs-coupled receptors activate adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and neuronal function.

ERK/MAPK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway, a subset of the mitogen-activated protein kinase (MAPK) cascade, is another critical downstream effector of dopamine receptor stimulation. Activation of D1 receptors can lead to the activation of ERK through various mechanisms, including PKA-dependent and independent pathways. Once activated, ERK can translocate to the nucleus and phosphorylate transcription factors, influencing gene expression related to neuronal plasticity and survival.

Conclusion and Future Directions

This compound serves as a vital tool for dissecting the intricate structure-activity relationships of monoamine transporter inhibitors. Its primary mechanism of action is the inhibition of DAT, NET, and SERT, though with demonstrably lower potency than cocaine. This reduced affinity likely translates to attenuated activation of downstream signaling pathways such as the cAMP/PKA and ERK/MAPK cascades.

A significant knowledge gap remains concerning the precise quantitative binding affinities and inhibitory concentrations of this compound across the monoamine transporters. Future research should prioritize the systematic determination of these values to enable more accurate pharmacological comparisons. Furthermore, direct investigation into the downstream signaling effects of this compound, independent of inferences from cocaine studies, is crucial for a complete understanding of its unique neurochemical profile. Such studies will not only illuminate the specific actions of this intriguing stereoisomer but also contribute to the broader understanding of monoamine transporter function and the development of novel therapeutics targeting these critical proteins.

References

Preclinical Pharmacological Profile of Pseudococaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudococaine, a naturally occurring diastereomer of cocaine, presents a unique pharmacological profile that distinguishes it from its more widely studied counterpart. As a stereoisomer, the spatial arrangement of its atoms at the C-2 position of the tropane ring results in significantly different biological activity.[1] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing its pharmacodynamics, pharmacokinetics, and behavioral effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in neuropharmacology and drug development, offering insights into the structure-activity relationships of tropane alkaloids and their interactions with monoamine transporters.

Pharmacodynamics

The primary mechanism of action of this compound, like cocaine, involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] However, preclinical studies consistently demonstrate that this compound exhibits a reduced potency at these transporters compared to cocaine.[1]

Monoamine Transporter Binding and Inhibition

Quantitative data on the binding affinities (Ki) and functional inhibitory concentrations (IC50) of this compound at monoamine transporters are limited in publicly available literature. However, existing research indicates a significantly weaker binding affinity for DAT, NET, and SERT compared to cocaine. This reduced potency is a direct consequence of its stereochemical configuration.[1]

Table 1: Monoamine Transporter Binding Affinities (Ki) of this compound and Cocaine

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Species | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | ||

| (-)-Cocaine | 120 - 230 | 150 - 740 | 180 - 480 | Rat/Human | [2] |

Table 2: Monoamine Transporter Uptake Inhibition (IC50) of this compound and Cocaine

| Compound | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | Species | Reference |

| This compound | Data Not Available | Data Not Available | Data Not Available | ||

| (-)-Cocaine | 140 - 700 | 310 - 680 | 160 - 670 | Rat/Human | [3] |

Downstream Signaling Pathways

The interaction of this compound with the dopamine transporter is expected to modulate downstream signaling cascades, although specific details differentiating its effects from cocaine are not well-elucidated. Inhibition of DAT by cocaine leads to an accumulation of extracellular dopamine, which then acts on postsynaptic dopamine receptors (D1- and D2-like receptors). This activation triggers a cascade of intracellular events, including the modulation of adenylyl cyclase, protein kinase A (PKA), and other downstream effectors, ultimately influencing gene expression and neuronal plasticity. Given this compound's lower potency at DAT, it is hypothesized that it would induce a less robust activation of these pathways compared to cocaine at equivalent doses.

Pharmacokinetics

Detailed pharmacokinetic studies specifically on this compound are scarce. The majority of the available data is comparative to cocaine.

Table 3: Preclinical Pharmacokinetic Parameters of Cocaine (for comparison)

| Parameter | Value | Species | Route | Reference |

| Half-life (t1/2) | ~15-30 min | Rat | IV | [4] |

| Volume of Distribution (Vd) | ~2-3 L/kg | Rat | IV | [4] |

| Clearance (CL) | ~200 mL/min/kg | Rat | IV | [4] |

| Bioavailability (F%) | ~5% | Rat | Oral | [5] |

Note: This table provides data for cocaine as a reference due to the lack of specific pharmacokinetic data for this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The metabolic fate of this compound has not been extensively characterized. It is presumed to undergo hydrolysis by plasma and liver esterases, similar to cocaine, to produce ecgonine methyl ester and benzoylecgonine. However, the rate and extent of its metabolism and the formation of any unique metabolites are yet to be determined.

Behavioral Pharmacology

The behavioral effects of this compound are notably different from those of cocaine, highlighting the critical role of stereochemistry in its pharmacological actions.

Locomotor Activity

In contrast to the robust locomotor stimulant effects of cocaine, (+)-pseudococaine has been shown to inhibit spontaneous locomotor activity in mice.[6] This inhibitory effect is thought to be related to its interaction with sodium channels, a property shared with local anesthetics.[6]

Self-Administration

Despite its divergent effects on locomotor activity, this compound is self-administered by rhesus monkeys, indicating that it possesses reinforcing properties.[7] However, the behavioral profile during self-administration differs from that of cocaine. While cocaine self-administration is associated with hyperexcitation, animals self-administering this compound exhibit more normal behavioral responses and, in some cases, behavioral depression.[7]

Convulsant Effects

In rhesus monkeys, this compound has been found to be more potent than cocaine in producing convulsions.[8] Following convulsions induced by this compound, animals exhibited behavioral depression and drowsiness, accompanied by high-voltage slow waves in their electroencephalogram (EEG). This contrasts with the hyperexcitation and low-voltage fast waves observed after cocaine-induced convulsions.[8]

Table 4: Summary of Comparative Behavioral Effects of this compound and Cocaine

| Behavioral Effect | This compound | Cocaine | Species | Reference |

| Locomotor Activity | Inhibition/Depression | Stimulation/Hyperactivity | Mouse, Rhesus Monkey | [6][7] |

| Self-Administration | Reinforcing (with normal or depressed behavior) | Reinforcing (with hyperexcitation) | Rhesus Monkey | [7] |

| Convulsant Potency | More potent | Less potent | Rhesus Monkey | [8] |

| Post-Convulsant State | Behavioral depression, drowsiness | Behavioral hyperexcitation | Rhesus Monkey | [8] |

Experimental Protocols

In Vitro Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human or rodent monoamine transporters are prepared from transfected cell lines (e.g., HEK293) or from specific brain regions (e.g., striatum for DAT).

-

Radioligand Binding: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Locomotor Activity Test

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents.

Methodology:

-

Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.

-

Acclimation: Animals (e.g., mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

-

Administration: Animals are administered this compound or vehicle via a specific route (e.g., intraperitoneal injection).

-

Testing: Immediately after administration, the animal is placed in the center of the open-field arena.

-

Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency, time spent in different zones) is recorded for a set duration (e.g., 30-60 minutes).

-

Data Analysis: The data are analyzed to compare the locomotor activity of the this compound-treated group with the vehicle-treated control group.

Conclusion

The preclinical pharmacological profile of this compound reveals a compound with a distinct and complex set of actions that differ significantly from its diastereomer, cocaine. While it shares the ability to interact with monoamine transporters, its reduced potency and unique behavioral effects, including locomotor inhibition and a different post-convulsant profile, underscore the profound impact of stereochemistry on drug activity. The reinforcing properties of this compound, demonstrated by self-administration studies, suggest that its interaction with the dopamine system is sufficient to maintain drug-seeking behavior, albeit with a different qualitative experience for the subject.

Significant gaps remain in our understanding of this compound, particularly concerning its quantitative pharmacodynamics and a detailed pharmacokinetic profile. Further research is warranted to fully elucidate its mechanism of action, metabolic fate, and the specific signaling pathways that mediate its unique behavioral effects. Such studies will not only enhance our fundamental understanding of monoamine transporter pharmacology but also contribute to the broader field of structure-activity relationship studies for tropane alkaloids, potentially informing the design of novel therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Dose-response cocaine pharmacokinetics and metabolite profile following intravenous administration and arterial sampling in unanesthetized, freely moving male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cocaine pharmacodynamics after intravenous and oral administration in rats: relation to pharmacokinetics | Semantic Scholar [semanticscholar.org]

- 6. Cocaine-like discriminative stimulus effects of amphetamine, cathinone, methamphetamine, and their 3,4-methylenedioxy analogs in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative effects of cocaine and this compound on EEG activities, cardiorespiratory functions, and self-administration behavior in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of the convulsant effects of cocaine and this compound in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Targets of Pseudococaine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudococaine, a stereoisomer of cocaine, serves as a critical pharmacological tool for elucidating the structure-activity relationships of tropane alkaloids and their interaction with various biological targets. While sharing a common molecular scaffold with cocaine, its distinct stereochemistry results in a significantly different pharmacological profile. This technical guide provides a comprehensive overview of the known biological targets of this compound, with a focus on quantitative binding data, detailed experimental methodologies, and the associated signaling pathways. The primary targets discussed are the monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—as well as voltage-gated sodium channels.

Primary Biological Targets: Monoamine Transporters

This compound interacts with the dopamine, norepinephrine, and serotonin transporters, albeit with a markedly lower potency compared to its naturally occurring stereoisomer, (-)-cocaine. This reduced affinity is central to its distinct pharmacological effects and is a direct result of its stereochemical configuration.

Quantitative Binding Affinity Data

The binding affinities of this compound and cocaine for the human monoamine transporters are summarized in the table below. The inhibition constant (Kᵢ) is a measure of a compound's binding affinity to a target; a higher Kᵢ value indicates lower affinity.

| Compound | Transporter | Kᵢ (nM) |

| This compound | DAT | 2690 |

| SERT | 14800 | |

| NET | 16500 | |

| Cocaine | DAT | 122 |

| SERT | 262 | |

| NET | 632 |

Table 1: Comparative binding affinities (Kᵢ values) of this compound and Cocaine for monoamine transporters, as determined by radioligand binding assays.[1]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

The following protocol outlines a general method for determining the binding affinity of a test compound like this compound for the dopamine, norepinephrine, or serotonin transporters using a competitive radioligand binding assay.

Objective: To determine the Kᵢ of this compound for DAT, NET, and SERT.

Materials:

-

Membrane Preparations: Homogenates from cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT), or from brain regions rich in these transporters (e.g., striatum for DAT).

-

Radioligand: A tritiated or iodinated ligand with high affinity for the transporter of interest. Common examples include:

-

DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55[1]

-

NET: [³H]Nisoxetine

-

SERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known inhibitor for the respective transporter (e.g., 10 µM GBR 12909 for DAT).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Scintillation Fluid.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Incubation Setup: In a 96-well plate, combine the membrane preparation, assay buffer, and varying concentrations of this compound.

-

Radioligand Addition: Add the radioligand at a concentration near its Kd value.

-

Incubation: Incubate the mixture at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways Modulated by Monoamine Transporter Inhibition

By inhibiting the reuptake of dopamine, norepinephrine, and serotonin, this compound increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced activation of their respective postsynaptic receptors and subsequent downstream signaling cascades. The following diagram illustrates a simplified signaling pathway resulting from the blockade of the dopamine transporter.

Caption: Dopamine signaling pathway affected by this compound.

Secondary Biological Target: Voltage-Gated Sodium Channels

Similar to cocaine, this compound acts as a competitive inhibitor of voltage-gated sodium channels, which is the basis for its local anesthetic properties. This action is distinct from its effects on monoamine transporters.

Mechanism of Action

This compound is thought to bind to a site within the inner pore of the voltage-gated sodium channel. This binding stabilizes the inactivated state of the channel, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in neurons. This leads to a blockade of nerve conduction and a local anesthetic effect.

Quantitative Data

While it is established that this compound inhibits voltage-gated sodium channels, specific IC₅₀ values from electrophysiological or ion flux assays are not widely available in the public domain. However, studies on cocaine have shown IC₅₀ values for sodium channel blockade in the micromolar range, and it is expected that this compound would exhibit a similar, though potentially different, potency.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The following is a general protocol to assess the inhibitory effect of this compound on voltage-gated sodium channels in a cellular model.

Objective: To determine the IC₅₀ of this compound for the inhibition of voltage-gated sodium currents.

Materials:

-

Cell Line: A cell line expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells stably expressing Nav1.7).

-

Patch-Clamp Rig: Including an amplifier, digitizer, microscope, and micromanipulators.

-

Pipettes and Electrodes.

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.2.

-

Test Compound: this compound hydrochloride.

Procedure:

-

Cell Preparation: Culture cells to an appropriate confluency.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single cell.

-

Voltage Protocol: Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a hyperpolarized potential (e.g., -100 mV) and then depolarizing to a potential that elicits a maximal sodium current (e.g., -10 mV).

-

Baseline Recording: Record stable baseline sodium currents in the absence of the drug.

-

Drug Application: Perfuse the cell with the external solution containing varying concentrations of this compound.

-

Recording of Inhibited Currents: Record the sodium currents at each concentration of this compound after the effect has reached a steady state.

-

Data Analysis: Measure the peak sodium current amplitude at each concentration. Plot the percentage of inhibition as a function of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Other Potential Biological Targets

Based on the pharmacology of cocaine, it is conceivable that this compound may also interact with other receptors, although direct binding data is limited.

-

Sigma Receptors: Cocaine has been shown to bind to sigma receptors, with a higher affinity for the σ₁ subtype.[1] The functional consequences of this interaction are still under investigation.

-

Muscarinic Cholinergic Receptors: (-)-Cocaine has been demonstrated to inhibit M₂ muscarinic cholinergic receptors with a Kᵢ of 18.8 µM.[1]

A comprehensive receptor binding screen for this compound has not been widely published, and its primary utility in research has been as a tool to understand the structure-activity relationships at the monoamine transporters.

Conclusion

The primary biological targets of this compound are the monoamine transporters (DAT, NET, and SERT), for which it displays significantly lower affinity than cocaine. This difference in potency at the monoamine transporters is a key determinant of its distinct pharmacological profile. Additionally, this compound acts as an inhibitor of voltage-gated sodium channels, which underlies its local anesthetic effects. While interactions with other receptors such as sigma and muscarinic receptors are plausible based on the pharmacology of cocaine, further research is needed to characterize these potential interactions for this compound. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and scientists in the fields of pharmacology and drug development.

References

The Enigmatic Diastereomer: A Technical Guide to the Structure-Activity Relationship of Pseudococaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudococaine, a diastereomer of cocaine, presents a compelling case study in stereochemistry's profound impact on pharmacological activity. While structurally similar to its notorious counterpart, this compound exhibits a markedly different pharmacological profile, characterized by reduced potency at monoamine transporters and distinct behavioral effects. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering a comprehensive resource for researchers in neuropharmacology and medicinal chemistry. Through a detailed examination of its interaction with monoamine transporters, behavioral pharmacology, and the subtle yet critical structural nuances that differentiate it from cocaine, this document aims to illuminate the intricate molecular determinants of psychostimulant action and provide a foundation for the rational design of novel therapeutics.

Introduction

Cocaine, a tropane alkaloid extracted from the leaves of the coca plant, is a potent psychostimulant with a high abuse liability. Its primary mechanism of action involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to an increase in the synaptic concentration of these neurotransmitters. The stereochemistry of the cocaine molecule is a critical determinant of its pharmacological activity. Of the eight possible stereoisomers of cocaine, the naturally occurring (-)-cocaine is the most potent inhibitor of the dopamine transporter.[1]

This compound is a diastereomer of cocaine, differing in the stereochemical configuration at the C-2 position of the tropane ring. This seemingly minor structural alteration has profound consequences for its biological activity, rendering it significantly less potent as a psychostimulant compared to cocaine.[1] This makes this compound an invaluable tool for dissecting the structure-activity relationships of tropane alkaloids and for understanding the steric and conformational requirements for binding to monoamine transporters.[1]

This guide will delve into the core aspects of this compound's SAR, presenting quantitative data, detailed experimental methodologies, and visual representations of key concepts to provide a thorough understanding for researchers and drug development professionals.

Molecular Structure and Stereochemistry

The fundamental difference between cocaine and this compound lies in the orientation of the carbomethoxy group at the C-2 position of the 8-azabicyclo[3.2.1]octane (tropane) ring. In cocaine, this group is in an axial position, while in this compound, it adopts a more thermodynamically stable equatorial position.[1] This stereochemical variance significantly alters the three-dimensional shape of the molecule, which in turn affects its ability to bind to its biological targets.

Interaction with Monoamine Transporters

The primary molecular targets responsible for the psychostimulant effects of cocaine and its analogs are the monoamine transporters: DAT, SERT, and NET. This compound also interacts with these transporters but exhibits a significantly lower binding affinity compared to cocaine.[1]

Quantitative Binding Affinity Data

A comprehensive review of the available literature indicates a consensus that this compound is a less potent inhibitor of monoamine transporters than cocaine. However, specific Kᵢ or IC₅₀ values for this compound at DAT, SERT, and NET are not consistently reported across studies, highlighting a gap in the quantitative characterization of this diastereomer. For comparative purposes, the binding affinities of (-)-cocaine are presented in the table below. The significantly reduced potency of other cocaine stereoisomers underscores the critical importance of the specific stereochemistry of (-)-cocaine for high-affinity binding.

| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |

| (-)-Cocaine | 230 | 740 | 480 |

Table 1: Binding affinities (Kᵢ) of (-)-cocaine for human monoamine transporters. Data compiled from various sources.[2]

While precise values for this compound are elusive in the reviewed literature, studies on other cocaine isomers reveal a drastic reduction in potency. For instance, the seven other possible stereoisomers of (-)-cocaine inhibit [³H]WIN 35,428 binding to the dopamine transporter with potencies ranging from 1/60th to 1/600th of that of (-)-cocaine.[3] This strongly suggests that the binding affinity of this compound for DAT is substantially lower than that of cocaine.

Experimental Protocols

A thorough understanding of the SAR of this compound relies on robust and reproducible experimental data. The following sections detail the methodologies for key experiments used to characterize the binding and behavioral effects of tropane alkaloids.

Monoamine Transporter Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. The following protocol is a generalized method for assessing the binding of this compound to the dopamine transporter using [³H]WIN 35,428, a high-affinity cocaine analog.

Objective: To determine the inhibitory constant (Kᵢ) of this compound for the dopamine transporter.

Materials:

-

Rat striatal tissue homogenate (or cells expressing DAT)

-

[³H]WIN 35,428 (radioligand)

-

Unlabeled cocaine or GBR 12909 (for determining non-specific binding)

-

This compound (test compound)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

Wash buffer (ice-cold incubation buffer)

-

Glass fiber filters

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Tissue Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer to the desired protein concentration.

-

Assay Setup: In a 96-well plate, add incubation buffer, a fixed concentration of [³H]WIN 35,428 (typically at or below its Kₔ value), and varying concentrations of this compound. For determining non-specific binding, add a high concentration of unlabeled cocaine or GBR 12909 to a separate set of wells. Total binding is determined in the absence of any competing ligand.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Behavioral Pharmacology Assays

Behavioral assays in animal models are crucial for understanding the in vivo effects of a compound and correlating them with its in vitro binding affinities.

Objective: To assess the effect of this compound on spontaneous locomotor activity in rodents and compare it to cocaine.

Materials:

-

Male Wistar rats or Swiss-Webster mice

-

Open-field activity chambers equipped with infrared beams

-

Cocaine hydrochloride

-

This compound hydrochloride

-

Saline solution (vehicle)

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least one hour before the experiment. On the first day of testing, place each animal in the open-field chamber for a habituation period (e.g., 30-60 minutes) to allow exploration and minimize novelty-induced hyperactivity.

-

Drug Administration: On subsequent test days, administer a single intraperitoneal (i.p.) injection of either saline, cocaine, or this compound at various doses.

-

Data Collection: Immediately after injection, place the animal back into the activity chamber and record locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 60-120 minutes).

-

Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the total activity counts between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Objective: To determine the reinforcing properties of this compound and compare them to cocaine.

Materials:

-

Rhesus monkeys with indwelling intravenous catheters

-

Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump

-

Cocaine hydrochloride

-

This compound hydrochloride

-

Saline solution (vehicle)

Procedure:

-

Training: Train the monkeys to press a lever for food rewards. Once responding is stable, replace the food reward with intravenous infusions of cocaine.

-

Substitution: After stable cocaine self-administration is established, substitute saline for cocaine to confirm that the lever pressing is maintained by the drug. Then, substitute different doses of this compound for cocaine.

-

Data Collection: Record the number of infusions self-administered for each drug and dose over a set session duration.

-

Data Analysis: Compare the number of self-administered infusions of this compound to that of cocaine and saline. A significantly higher number of infusions compared to saline indicates that the drug has reinforcing properties.

Structure-Activity Relationship of this compound

The distinct pharmacological profile of this compound compared to cocaine provides crucial insights into the SAR of tropane alkaloids.

-

C-2 Carbomethoxy Group: The equatorial orientation of the carbomethoxy group in this compound is the primary reason for its reduced affinity for monoamine transporters.[1] This suggests that the axial conformation, as seen in cocaine, is optimal for fitting into the binding pocket of these transporters.

-

Behavioral Effects: In vivo studies in rhesus monkeys have shown that while both cocaine and this compound are self-administered, cocaine induces behavioral excitation, whereas this compound leads to behavioral depression.[4] This stark difference in behavioral outcomes, despite both compounds acting on monoamine transporters, suggests that the nuanced interactions with these transporters, or potential off-target effects, are critical in determining the overall psychopharmacological profile.

Downstream Signaling Pathways

The interaction of cocaine with monoamine transporters initiates a cascade of intracellular signaling events. By blocking the reuptake of dopamine, cocaine leads to increased activation of dopamine receptors, primarily D1 and D2 receptors. This triggers downstream signaling pathways, including the cAMP/PKA and ERK/MAPK pathways, which are implicated in the acute rewarding effects and long-term neuroadaptations associated with addiction.[5][6]

Given this compound's reduced potency at the dopamine transporter, it is expected to have a correspondingly attenuated effect on these downstream signaling pathways. The behavioral depression observed with this compound, in contrast to the excitation with cocaine, may be a result of a different balance of effects on DAT, SERT, and NET, or potentially engagement of other signaling pathways not as prominently activated by cocaine. However, specific studies on the downstream signaling effects of this compound are limited, representing an area ripe for future investigation.

Conclusion

The study of this compound's structure-activity relationship provides invaluable insights into the molecular intricacies of psychostimulant action. The distinct stereochemistry at the C-2 position dramatically reduces its affinity for monoamine transporters, leading to a significantly different pharmacological and behavioral profile compared to cocaine. While a wealth of qualitative data exists, a notable gap remains in the availability of precise quantitative binding data for this compound at DAT, SERT, and NET. Future research focused on obtaining these values and elucidating the specific downstream signaling consequences of this compound's interaction with monoamine transporters will be crucial for a more complete understanding of its mechanism of action. This knowledge will not only enhance our fundamental understanding of neuropharmacology but also aid in the development of novel therapeutic agents with improved selectivity and safety profiles.

References

- 1. This compound|CAS 478-73-9|Research Chemical [benchchem.com]

- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and ligand binding of cocaine isomers at the cocaine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative effects of cocaine and this compound on EEG activities, cardiorespiratory functions, and self-administration behavior in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cocaine Inhibits Dopamine D2 Receptor Signaling via Sigma-1-D2 Receptor Heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cocaine-induced intracellular signaling and gene expression are oppositely regulated by the dopamine D1 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Pseudococaine: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudococaine, a naturally occurring diastereomer of cocaine, is found as a minor alkaloid in the leaves of Erythroxylum coca. Despite its lower abundance compared to cocaine, its distinct pharmacological profile warrants detailed investigation for research and drug development purposes. This technical guide provides a comprehensive overview of the natural occurrence of this compound, presenting quantitative data on its concentration in coca leaves and various processed products. Furthermore, it offers a detailed, step-by-step experimental protocol for its isolation and purification from natural sources. The document includes visual representations of the isolation workflow and the primary pharmacological mechanism of this compound to facilitate a deeper understanding for researchers and scientists.

Natural Occurrence of this compound

This compound is a tropane alkaloid naturally synthesized in the leaves of the coca plant (Erythroxylum coca), alongside its more abundant stereoisomer, cocaine. While present in smaller quantities, its existence is significant for forensic analysis and understanding the complete alkaloidal profile of the plant. The concentration of this compound can vary depending on the specific variety of the coca plant, the age of the leaves, and the processing methods employed.

Quantitative Data on this compound Content

The following table summarizes the quantitative data available on the concentration of this compound in various coca-derived materials. The data is primarily derived from studies utilizing capillary gas chromatography with flame ionization detection (GC-FID) for quantification.

| Sample Type | This compound Concentration (% of Cocaine Content) | Reference |

| Bolivian Coca Leaves | 0.035% | [1][2] |

| Crude Cocaine Base (Coca Paste) | 0.010% - 0.025% | [2] |

| Refined Cocaine Base | 0.0025% - 0.010% | [2] |

| Refined Cocaine Hydrochloride | 0.0001% | [1][2] |

Isolation of this compound from Coca Leaves: Experimental Protocol

The isolation of this compound from coca leaves involves a multi-step process that leverages the principles of acid-base extraction and chromatography to separate it from cocaine and other co-occurring alkaloids. The following protocol is a detailed methodology based on established procedures.[1][2]

Materials and Reagents

-

Powdered coca leaves

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

0.5 N Sulfuric acid

-

Celite 545

-

Chloroform (saturated with water)

-

Anhydrous sodium sulfate

-

Standard solutions of this compound and an internal standard (e.g., dextromethorphan) for quantification

Step-by-Step Methodology

Step 1: Alkaloid Extraction

-

To 10 g of powdered coca leaves in a 200 mL centrifuge tube, add 10 mL of saturated aqueous sodium bicarbonate solution and mix thoroughly.

-

Add 150 mL of toluene and agitate the mixture for 30 minutes.

-

Centrifuge the mixture and carefully decant the toluene layer.

-

Dry the toluene extract over anhydrous sodium sulfate.

Step 2: Acid/Celite Trap

-

Prepare a slurry of 5 g of Celite 545 in 25 mL of 0.5 N sulfuric acid.

-

Pack the slurry into a suitable chromatography column.

-

Pass the dried toluene extract through the acid/Celite column. The alkaloids will be retained on the column as their sulfate salts.

-

Wash the column with 50 mL of toluene to remove non-basic impurities.

Step 3: Elution of Alkaloids

-

Elute the trapped alkaloids from the column with 50 mL of chloroform saturated with water. This is achieved by first passing a small amount of concentrated ammonium hydroxide over the column to convert the alkaloid salts back to their free base form, which are then eluted by the chloroform.

Step 4: Ion-Pair Column Chromatography

-

The primary function of this step is to separate this compound from the bulk of the cocaine.

-

Prepare an ion-pair chromatography column as described in the referenced literature.[2] Under the specified conditions, cocaine is retained by the column, while this compound and other alkaloids are eluted.

-

Collect the eluate containing this compound.

Step 5: Quantification

-

The collected eluate is concentrated to a small volume.

-

Analyze the concentrate using capillary gas chromatography with flame ionization detection (GC-FID) for the quantification of this compound.[1][2]

-

Confirmation of the identity of this compound can be achieved by gas chromatography-mass spectrometry (GC-MS) by comparing the mass spectrum of the isolated compound with that of a known standard.[1][2]

Visualizing the Process: Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the isolation process and the primary pharmacological action of this compound, the following diagrams have been generated.

Caption: Experimental workflow for the isolation of this compound.

Caption: Pharmacological action of this compound at the synapse.

Pharmacological Profile: Interaction with Monoamine Transporters

The primary mechanism of action of this compound, similar to cocaine, involves the inhibition of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3] By blocking these transporters, this compound prevents the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, thereby enhancing their signaling to the postsynaptic neuron.

However, due to its different stereochemical configuration, this compound exhibits a reduced potency for these transporters compared to cocaine.[3] This difference in binding affinity is a key determinant of its distinct pharmacological effects. While both isomers can produce convulsions, cocaine is associated with behavioral hyperexcitation, whereas this compound tends to induce behavioral depression and drowsiness following convulsions.[4]

Conclusion